(2-Methylquinolin-5-YL)boronic acid

Descripción general

Descripción

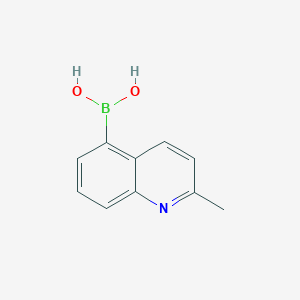

(2-Methylquinolin-5-YL)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-5-YL)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the direct borylation using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: (2-Methylquinolin-5-YL)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The products vary based on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

(2-Methylquinolin-5-YL)boronic acid is predominantly utilized as a building block in the synthesis of complex organic molecules. Its primary application is in cross-coupling reactions , notably the Suzuki–Miyaura coupling, which allows for the formation of biaryl compounds. This reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst.

Key Reactions

- Suzuki–Miyaura Coupling : Forms biaryl compounds.

- Borylation Reactions : Converts 2-methylquinoline into its boronic acid derivative.

- Formation of Alcohols and Ketones : Through oxidation processes.

Biological Applications

Fluorescent Probes and Sensors

The compound has been employed in developing fluorescent probes due to its ability to form stable complexes with various biomolecules. These probes are crucial for biological imaging and sensing applications.

Drug Discovery

Research indicates that this compound is being investigated for its potential in drug discovery, particularly as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows it to interact with biological macromolecules, providing insights into enzyme inhibition mechanisms.

Material Science

Organic Semiconductors

The compound is also significant in material science, where it contributes to the development of organic semiconductors and polymers. Its ability to form stable networks makes it suitable for applications in electronic devices.

Case Study 1: Peptide Modification

A study demonstrated the use of this compound in modifying peptides to enhance their drug-like properties. The compound was used to label peptides selectively, improving their interaction with target enzymes like thrombin. The results showed that modification led to increased lipophilicity and selectivity over other compounds .

| Peptide | Modification | Result |

|---|---|---|

| Ac-G-P-Dha-F-NH2 | Mono-labeled with boronic acid | 50% yield of modified product |

Case Study 2: Inhibition Studies

Research involving this compound revealed its potential as an inhibitor for specific enzymes related to diseases such as malaria. In silico docking studies indicated that derivatives of this compound could effectively bind to enzyme active sites, suggesting a pathway for therapeutic development against Plasmodium falciparum .

Mecanismo De Acción

The mechanism of action of (2-Methylquinolin-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In the Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronate complex, and finally reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

- (4-Methylquinolin-3-YL)boronic acid

- (8-Methoxy-2-methylquinolin-5-YL)boronic acid

- (2-Methylquinolin-5-YL)boronic acid hydrate

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of stability and ease of handling .

Actividad Biológica

(2-Methylquinolin-5-YL)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoline ring, which contributes to its electronic and steric properties. The molecular formula is , with a molecular weight of approximately 185.00 g/mol. The boronic acid functional group allows for reversible covalent bonding with diols, making it a valuable tool in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to interact with various enzymes, particularly serine proteases, which are crucial in many biological processes.

- Cell Cycle Regulation : Studies indicate that boronic acids can induce cell cycle arrest in cancer cell lines, potentially through the modulation of cyclin-dependent kinases (CDKs).

- DNA Damage Response : Some derivatives have demonstrated the ability to induce DNA damage, leading to apoptosis in cancer cells.

Anticancer Activity

Research has identified this compound as a potential anticancer agent. A study highlighted its role as a dual inhibitor targeting CLK and ROCK kinases, which are implicated in cell growth and migration. The compound exhibited significant in vitro activity against renal cancer and leukemia cell lines, with mechanisms involving DNA damage induction and cell cycle arrest .

Drug Discovery

The compound is being investigated for its utility in drug development. Its ability to form stable complexes with biomolecules positions it as a candidate for synthesizing pharmaceutical intermediates. Furthermore, it has been utilized in the Suzuki–Miyaura coupling reaction, essential for constructing complex organic molecules .

Case Study 1: Anticancer Properties

In a study focusing on boron-containing compounds, this compound derivatives were screened for their anticancer properties. The results indicated potent inhibition of renal cancer cell growth, with dose-response analyses revealing IC50 values in the nanomolar range. Immunoblotting showed that these compounds upregulated p-H2AX, a marker for DNA damage .

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry revealed that treatment with this compound led to significant cell cycle arrest at the G1 phase, correlating with decreased expression of cyclin D1 and increased levels of p21 .

Comparative Analysis of Boronic Acid Derivatives

To better understand the biological activity of this compound, a comparative analysis with other boronic acid derivatives was conducted:

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | <0.1 | DNA damage induction |

| (8-Methoxy-2-methylquinolin-5-YL)boronic acid | Anticancer | 0.5 | CLK/ROCK inhibition |

| Boron-containing pyrazolo[4,3-f]quinoline | Dual kinase inhibition | 0.2 | Inhibition of CLK/ROCK pathways |

Propiedades

IUPAC Name |

(2-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBXNRMOAXIQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=NC2=CC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591796 | |

| Record name | (2-Methylquinolin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-16-0 | |

| Record name | (2-Methylquinolin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.